{2-[(4-bromophenyl)sulfanyl]pyridin-3-yl}methyl N-(3,5-dichlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(4-bromophenyl)sulfanyl]pyridin-3-yl}methyl N-(3,5-dichlorophenyl)carbamate is a complex organic compound with the molecular formula C19H13BrCl2N2O2S This compound is characterized by its unique structure, which includes a pyridine ring, a bromophenyl group, and a dichlorophenyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-bromophenyl)sulfanyl]pyridin-3-yl}methyl N-(3,5-dichlorophenyl)carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the bromophenyl group: The bromophenyl group is introduced via a substitution reaction, where a bromine atom is attached to the phenyl ring.
Formation of the carbamate moiety: The carbamate group is formed by reacting the intermediate compound with an appropriate isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for quality control.
Chemical Reactions Analysis
Types of Reactions
{2-[(4-bromophenyl)sulfanyl]pyridin-3-yl}methyl N-(3,5-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
{2-[(4-bromophenyl)sulfanyl]pyridin-3-yl}methyl N-(3,5-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {2-[(4-bromophenyl)sulfanyl]pyridin-3-yl}methyl N-(3,5-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
- {2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methyl N-(3,5-dichlorophenyl)carbamate
- {2-[(4-fluorophenyl)sulfanyl]pyridin-3-yl}methyl N-(3,5-dichlorophenyl)carbamate
- {2-[(4-methylphenyl)sulfanyl]pyridin-3-yl}methyl N-(3,5-dichlorophenyl)carbamate
Uniqueness
The uniqueness of {2-[(4-bromophenyl)sulfanyl]pyridin-3-yl}methyl N-(3,5-dichlorophenyl)carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrCl2N2O2S/c20-13-3-5-17(6-4-13)27-18-12(2-1-7-23-18)11-26-19(25)24-16-9-14(21)8-15(22)10-16/h1-10H,11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWFZLANLXJENB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Br)COC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrCl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.